molecular formula C10H13N3O B8678230 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol

Cat. No. B8678230
M. Wt: 191.23 g/mol
InChI Key: AMMAIBNVQSTRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888344B2

Procedure details

To a stirred solution of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)alanine monohydrate (10.0 g, 50.0 mmol) in THF (140 mL) at 0° C. was slowly added BF3.Et2O complex (7.0 mL, 60.0 mmol) followed by BH3.Me2S complex (10M in THF, 14.5 mL, 145.0 mmol). The reaction mixture was stirred at r.t. for 16 h and on completion the excess borane was quenched by the addition of MeOH (5 mL) at 0° C. The reaction mixture was concentrated, dissolved in EtOAc (120 mL) and washed with aqueous 20% NaOH solution (2×60 mL). The organic layer was then extracted into aqueous 2M HCl (2×150 mL). The combined acidic aqueous layers were then basified to pH 14 (addition of solid NaOH) and re-extracted with EtOAc (2×100 mL). The combined organic fractions were then dried over MgSO4, filtered and concentrated in vacuo to give the title compound as a white solid (4.9 g, 52%). δH (MeOD-d3) 12.13 (1H, br. s), 8.97 (1H, dd, J 4.7 and 1.5 Hz), 8.06 (1H, s), 7.82 (1H, m), 4.12 (1H, dd, J 10.3 and 4.9 Hz), 4.01 (1H, dd, J 10.3 and 6.5 Hz), 3.75 (1H, m), 3.59 (1H, dd, J 14.0 and 5.5 Hz), 3.37 (1H, dd, J 14.0 and 7.3 Hz). Exchangeable protons were not observed.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
O.[NH:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[C:4]([CH2:11][C@@H:12]([C:14](O)=[O:15])[NH2:13])=[CH:3]1.S(C)C.B>C1COCC1>[NH2:13][CH:12]([CH2:11][C:4]1[C:5]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[NH:2][CH:3]=1)[CH2:14][OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.N1C=C(C=2C1=NC=CC2)C[C@H](N)C(=O)O
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
S(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of MeOH (5 mL) at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (120 mL)
WASH
Type
WASH
Details
washed with aqueous 20% NaOH solution (2×60 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was then extracted into aqueous 2M HCl (2×150 mL)
ADDITION
Type
ADDITION
Details
The combined acidic aqueous layers were then basified to pH 14 (addition of solid NaOH)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(CO)CC1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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